4-amino-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxamide
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Overview
Description
4-Amino-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxamide is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of hydrazine with a β-diketone or β-ketoester to form the pyrazole core, followed by subsequent functional group modifications to introduce the desired substituents.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Formation of 4-nitro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxamide.
Reduction: Formation of 4-amino-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazole core is valuable in the development of pharmaceuticals, agrochemicals, and materials science.
Biology: The biological activity of pyrazole derivatives makes them useful in drug discovery. They can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of various biological pathways.
Medicine: Pyrazole derivatives have shown potential in treating various diseases, including cancer, inflammation, and infectious diseases. The specific biological activity of 4-amino-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxamide is an area of ongoing research.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 4-amino-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxamide exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific application and biological context.
Comparison with Similar Compounds
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: Similar structure but with a propyl group instead of a 2-methylpropyl group.
4-Amino-1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: 4-Amino-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of substituents, which can influence its chemical reactivity, biological activity, and physical properties. This makes it distinct from other pyrazole derivatives and valuable for specific applications.
Properties
IUPAC Name |
4-amino-2-methyl-5-(2-methylpropyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-5(2)4-6-7(10)8(9(11)14)13(3)12-6/h5H,4,10H2,1-3H3,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHDMDWBKLTXKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(=C1N)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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